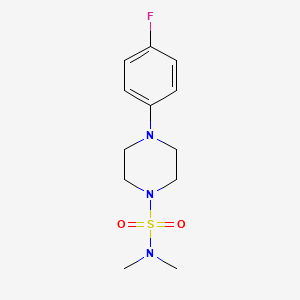

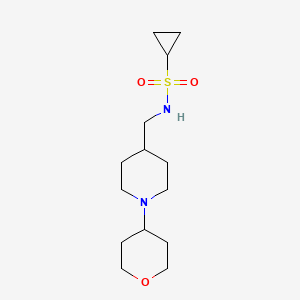

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

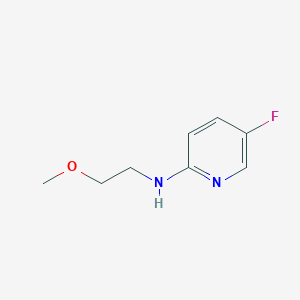

The compound “4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-SO2NH2). They are widely used in medicine, particularly as antibiotics . The 4-fluorophenyl group suggests the presence of a phenyl ring (a hexagonal carbon ring) with a fluorine atom attached at the 4th position .

Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide” would depend on its specific structure. For example, 4-fluorophenol, a related compound, is described as a white to light yellow crystal powder .Applications De Recherche Scientifique

Flame Retardant Materials

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide: (let’s call it FPPS for brevity) has been investigated as a potential flame retardant. Flame retardants are crucial for enhancing the safety of materials in applications such as electronics, textiles, and construction. Researchers have explored FPPS’s ability to inhibit combustion by scavenging free radicals and promoting the formation of a dense char layer. For instance, a related compound, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) , was used to improve the flame retardancy of epoxy resin, achieving a UL-94 V-0 rating and a limiting oxygen index (LOI) of 34.0% .

Heterocyclic Synthesis

FPPS serves as a valuable reagent in generating heterocyclic compounds. For instance, it has been employed in the synthesis of 4-fluorophenylhydrazine , which further participates in the construction of diverse heterocycles. These compounds find applications in medicinal chemistry, materials science, and organic synthesis .

Fluorescent Materials

While not extensively studied, FPPS derivatives may exhibit interesting fluorescence properties. Researchers have synthesized related compounds (e.g., bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine) and investigated their fluorescence behavior. Such materials could find applications in sensors, imaging, and optoelectronics .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the phenyl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Similar compounds, such as 4-fluorophenyl derivatives, have been found to bind to bcl-2, a protein involved in regulating cell death . This suggests that the compound might affect pathways related to cell survival and apoptosis.

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, has been reported to have good pharmacokinetic properties .

Result of Action

Similar compounds have shown various biological activities, suggesting that the compound might have potential therapeutic applications .

Action Environment

A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, has been reported to act as a corrosion inhibitor in an acidic environment .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSARHLFSWDPBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)

![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)